magnesium;octane;bromide

Description

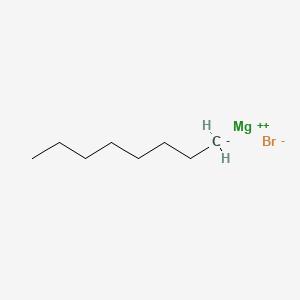

Magnesium octane bromide (systematic IUPAC name: magnesium; octane; bromide) is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₈H₁₇BrMg, consisting of a magnesium atom bonded to an octyl group (C₈H₁₇) and a bromide ion. This compound is typically synthesized via the reaction of 1-bromooctane with magnesium metal in anhydrous ether or tetrahydrofuran (THF), forming a highly reactive nucleophilic intermediate used in organic synthesis .

Properties

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQIVFCFWSIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium octane bromide can be synthesized through the reaction of magnesium metal with octyl bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:

Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and then drying.

Reaction with Octyl Bromide: The activated magnesium is then reacted with octyl bromide in the presence of an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of magnesium octane bromide follows similar principles but on a larger scale. The process involves:

Bulk Activation of Magnesium: Large quantities of magnesium are activated using mechanical or chemical methods.

Continuous Reaction Process: The reaction with octyl bromide is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Magnesium octane bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous solvents.

Halides: Substitution reactions with alkyl or aryl halides.

Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

New Carbon-Carbon Bonds: Resulting from substitution reactions.

Scientific Research Applications

Catalytic Applications

Magnesium octane bromide serves as a catalyst in several chemical reactions, particularly in the hydroisomerization of alkanes. This process is crucial for improving the octane rating of gasoline, thereby enhancing fuel efficiency and reducing emissions.

- Hydroisomerization of n-Alkanes : Recent studies have demonstrated that magnesium-containing molecular sieves can effectively catalyze the hydroisomerization of n-dodecane, a reaction that converts linear alkanes into branched forms with higher octane numbers. The incorporation of magnesium into the molecular sieve structure improves catalytic performance significantly .

Pharmaceutical Applications

In pharmaceuticals, magnesium octane bromide is utilized as a reagent in the synthesis of various organic compounds. Its reactivity allows it to participate in Grignard reactions, which are fundamental in organic chemistry for forming carbon-carbon bonds.

- Synthesis of Heterocycles : The compound is used to synthesize nitrogen-containing heterocycles, which are pivotal in drug discovery. For example, derivatives of 2-azabicyclo[3.2.1]octanes have been synthesized using magnesium octane bromide as a key reagent .

Industrial Chemistry

Magnesium octane bromide finds applications in industrial chemistry as well, particularly in the production of specialty chemicals and polymers.

- Thin Film Deposition : The compound is employed in thin film deposition processes, which are essential for creating coatings and films with specific properties for electronic applications .

Case Study 1: Hydroisomerization Performance

A study investigated the catalytic performance of magnesium-containing molecular sieves in hydroisomerization reactions. The results indicated that the addition of magnesium significantly enhanced the conversion rates and selectivity towards branched alkanes, demonstrating its effectiveness as an octane booster .

Case Study 2: Organic Synthesis

In another case study focusing on organic synthesis, researchers utilized magnesium octane bromide to synthesize complex organic molecules through Grignard reactions. The findings highlighted its ability to facilitate the formation of carbon-carbon bonds efficiently, showcasing its utility in pharmaceutical applications .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Catalysis | Hydroisomerization | Improved octane ratings for fuels |

| Pharmaceuticals | Synthesis of heterocycles | Formation of complex organic molecules |

| Industrial Chemistry | Thin film deposition | Creation of specialized coatings |

| Case Study | Focus Area | Findings |

|---|---|---|

| Hydroisomerization | Catalytic performance | Enhanced conversion rates with magnesium |

| Organic Synthesis | Grignard reactions | Efficient formation of carbon-carbon bonds |

Mechanism of Action

The mechanism of action of magnesium octane bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:

Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.

Substitution: Replace halides in organic molecules, forming new carbon-carbon bonds.

Coordination Chemistry: Interact with other metal centers, influencing catalytic processes.

Comparison with Similar Compounds

Key Properties :

- Reactivity : Acts as a strong nucleophile, participating in additions to carbonyl groups (e.g., ketones, aldehydes) to form alcohols .

- Solubility : Soluble in ethers (e.g., THF, diethyl ether) but reacts violently with protic solvents like water or alcohols.

- Physical State : Typically exists as a solution in ethers due to its pyrophoric nature .

Comparison with Similar Compounds

Other Alkylmagnesium Bromides

Organomagnesium bromides vary in chain length and branching, affecting their reactivity and applications.

Key Findings :

- Reactivity Trends : Shorter alkyl chains (e.g., methyl, ethyl) exhibit faster reaction kinetics due to reduced steric hindrance, while longer chains (e.g., octyl, decyl) are less reactive but useful in synthesizing hydrophobic products .

- Synthesis Methods : All require anhydrous conditions, but longer-chain derivatives (e.g., octyl) may need elevated temperatures to initiate the magnesium-halogen exchange .

Inorganic Magnesium Bromide (MgBr₂)

Magnesium bromide (MgBr₂) is an ionic compound with distinct properties and applications compared to organomagnesium analogs.

Research Insights :

- MgBr₂ acts as a Lewis acid in aldol condensations, while organomagnesium bromides serve as carbon nucleophiles .

- Hydrated MgBr₂ (e.g., hexahydrate) is non-flammable, whereas organomagnesium bromides require inert handling due to pyrophoricity .

Brominated Bicyclo[2.2.2]octane Derivatives

Though structurally distinct, brominated bicyclo[2.2.2]octane compounds (e.g., 1-bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide) highlight the role of bromide in supramolecular interactions.

Biological Activity

Introduction

Magnesium octane bromide, also known as bromooctyl magnesium, is an organomagnesium compound with the formula . It is primarily utilized in organic synthesis, particularly in the formation of carbon-carbon bonds and as a reagent in various chemical reactions. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and safety profiles.

Structure and Composition

- Chemical Formula : C8H17BrMg

- Molecular Weight : Approximately 223.5 g/mol

- CAS Number : 86923

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents such as diethyl ether and THF (tetrahydrofuran).

Magnesium octane bromide acts primarily as a nucleophile in organic reactions. Its biological activity is largely derived from its ability to form complexes with various substrates, facilitating reactions such as:

- Nucleophilic Substitution : Reacts with electrophiles to form new carbon-carbon bonds.

- Coordination Chemistry : Forms coordination complexes with functional groups, influencing polymerization processes.

Pharmacological Applications

Research indicates potential pharmacological applications of magnesium octane bromide, particularly in the field of polymer chemistry and drug synthesis:

- Polymerization Initiator : Magnesium compounds are known to initiate anionic polymerization processes. Studies have shown that magnesium bromide can coordinate with carbonyl groups in lactams, enhancing polymerization efficiency .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its role as a reagent in synthesizing complex organic molecules positions it as a valuable tool in pharmaceutical development.

1. Anionic Polymerization of Lactams

A study demonstrated that magnesium bromide could effectively initiate the polymerization of hexano-6-lactam, leading to high molecular weight polymers. The interaction between magnesium bromide and carbonyl groups was confirmed through spectroscopic methods (Raman and NMR) .

2. Synthesis of Therapeutic Compounds

Research has highlighted the utility of magnesium octane bromide in synthesizing novel therapeutic agents. For instance, its application in the synthesis of chiral intermediates has been explored, showcasing its effectiveness in asymmetric synthesis .

Hazard Identification

Magnesium octane bromide is classified under various safety regulations due to potential hazards associated with organomagnesium compounds:

- Toxicity : While specific toxicity data for magnesium octane bromide is limited, general safety data for organomagnesium compounds indicate that they can be hazardous if mishandled.

- Environmental Impact : The compound should be handled with care to prevent environmental contamination.

Risk Assessment

The Navy Environmental Health Center has conducted assessments regarding the exposure risks associated with various chemicals, including organomagnesium compounds. It emphasizes the importance of adhering to safety guidelines to mitigate health risks .

Table 1: Comparison of Biological Activities of Organomagnesium Compounds

| Compound | Biological Activity | Application Area |

|---|---|---|

| Magnesium Octane Bromide | Nucleophilic substitution | Organic synthesis |

| Magnesium Bromide | Polymerization initiator | Anionic polymerization |

| Diisopropylamido Magnesium Bromide | Selective deprotonation | Synthesis of chiral compounds |

Table 2: Safety Profile of Organomagnesium Compounds

| Compound | Toxicity Level | Environmental Hazard |

|---|---|---|

| Magnesium Octane Bromide | Moderate | Potentially hazardous |

| Magnesium Bromide | Low | Minimal |

| Diisopropylamido Magnesium Bromide | Low | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.